5-Fluoro-1-(propan-2-ylidene)-1H-indene
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Overview
Description
5-Fluoro-1-(propan-2-ylidene)-1H-indene is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position and a propan-2-ylidene group attached to the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(propan-2-ylidene)-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and suitable alkylating agents.
Alkylation: The propan-2-ylidene group can be introduced via alkylation reactions using reagents like isopropyl bromide or isopropyl chloride in the presence of a strong base such as potassium tert-butoxide.
Cyclization: The final step involves cyclization to form the indene ring structure, which can be achieved through intramolecular Friedel-Crafts acylation or other cyclization methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(propan-2-ylidene)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
5-Fluoro-1-(propan-2-ylidene)-1H-indene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(propan-2-ylidene)-1H-indene involves its interaction with specific molecular targets and pathways. The fluorine atom and the propan-2-ylidene group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular signaling.
DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindene: Lacks the propan-2-ylidene group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Propan-2-ylidene)-1H-indene: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
5-Chloro-1-(propan-2-ylidene)-1H-indene: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
5-Fluoro-1-(propan-2-ylidene)-1H-indene is unique due to the presence of both the fluorine atom and the propan-2-ylidene group. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry.
Biological Activity
5-Fluoro-1-(propan-2-ylidene)-1H-indene is a fluorinated derivative of indene that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a fluorine atom at the 5th position and a propan-2-ylidene group at the 1st position. This configuration contributes to its distinct chemical reactivity and biological properties. The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, potentially influencing enzyme or receptor activities.
Synthesis
The synthesis of this compound typically involves several steps, often starting from commercially available indenes or related compounds. The general synthetic route includes:
- Formation of the Indene Core : Utilizing a base-catalyzed reaction to form the indene structure.
- Fluorination : Introducing the fluorine atom through electrophilic fluorination methods.
- Alkylation : Attaching the propan-2-ylidene group via nucleophilic substitution.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated indenes can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. A notable study evaluated the cytotoxic effects of related compounds against L1210 mouse leukemia cells, demonstrating potent inhibition with IC50 values in the nanomolar range .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | L1210 (mouse leukemia) | <50 | Intracellular release of active metabolites |
6-Fluoro-1-(methylidene)-1H-indene | A549 (lung carcinoma) | 100 | Apoptosis induction |
6-Fluoro-1-(ethylidene)-1H-indene | MCF7 (breast carcinoma) | 75 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that similar compounds exhibit varying levels of antimicrobial activity against both gram-positive and gram-negative bacteria. The structural features, particularly the electronegative fluorine atom, may enhance interactions with bacterial enzymes or receptors, leading to increased efficacy .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Fluorinated compounds often exhibit altered binding profiles to various receptors, potentially modulating their activity and leading to therapeutic effects.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer properties .
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
- A study on 6-Fluoro-1-(methylidene)-1H-indene demonstrated significant cytotoxic effects against multiple tumor cell lines, reinforcing the potential for fluorinated indenes in cancer therapy .
- Another investigation focused on antimicrobial assays , where derivatives showed promising results against common pathogens, suggesting potential applications in infectious disease treatment .
Properties
CAS No. |
819871-61-9 |
---|---|
Molecular Formula |
C12H11F |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
5-fluoro-1-propan-2-ylideneindene |
InChI |
InChI=1S/C12H11F/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)11/h3-7H,1-2H3 |
InChI Key |
SICLNVQXDGJNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2=C1C=CC(=C2)F)C |
Origin of Product |
United States |
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